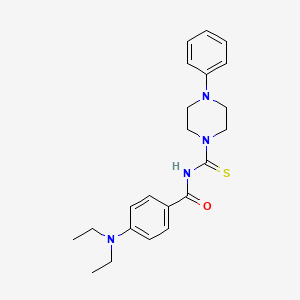

4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide

Description

Properties

IUPAC Name |

4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4OS/c1-3-24(4-2)20-12-10-18(11-13-20)21(27)23-22(28)26-16-14-25(15-17-26)19-8-6-5-7-9-19/h5-13H,3-4,14-17H2,1-2H3,(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRAZMXOPSHOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoyl chloride with an appropriate amine under basic conditions.

Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions, where a suitable diethylamine reacts with the benzamide intermediate.

Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is often introduced through a coupling reaction, such as a Buchwald-Hartwig amination, where the piperazine derivative is coupled with the benzamide intermediate.

Formation of the Carbothioyl Linkage:

Industrial Production Methods

Industrial production of 4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide core or the piperazine ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their modifications are summarized below:

Key Observations:

- Piperazine Modifications: The phenyl group on the piperazine ring in the target compound (vs.

- Carbothioyl vs. Carboxamide: The thiourea (carbothioyl) linkage in the target compound may improve hydrogen-bonding capacity compared to carboxamide analogs (e.g., ), affecting target affinity .

- Diethylamino Group: This substituent, absent in and , likely elevates basicity and solubility, as seen in similar diethylamino-containing benzamides with improved pharmacokinetic profiles .

Physicochemical Properties

Comparative data for solubility and lipophilicity (logP):

Key Observations:

Biological Activity

4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide, often referred to as a phenylpiperazine derivative, is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C22H28N4OS

- CAS Number : 684231-46-7

- Molecular Weight : 396.55 g/mol

The compound features a diethylamino group and a phenylpiperazine moiety, which are known to influence its interaction with various biological targets.

Research indicates that compounds like 4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide may interact with multiple neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperazine ring suggests potential activity as a central nervous system (CNS) agent.

1. Antidepressant Effects

Studies have highlighted the antidepressant-like effects of similar piperazine derivatives. For instance, compounds that share structural similarities with 4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide have shown significant activity in animal models of depression, indicating potential therapeutic applications in mood disorders .

2. Anxiolytic Properties

The anxiolytic effects of piperazine derivatives have been documented, suggesting that this compound may also exhibit similar properties. Research indicates that modulation of serotonin receptors can lead to reduced anxiety levels in preclinical models .

3. Antinociceptive Activity

There is evidence supporting the antinociceptive (pain-relieving) properties of related compounds. These effects are often mediated through opioid receptor pathways, which are crucial for pain modulation .

Table 1: Biological Activities of 4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant effects of various phenylpiperazine derivatives in mice subjected to chronic unpredictable stress. The results indicated that the administration of these compounds led to significant reductions in immobility time in the forced swim test, a common measure of antidepressant efficacy .

Case Study 2: Anxiolytic Effects

In another investigation focusing on anxiety disorders, a phenylpiperazine derivative was tested for its ability to reduce anxiety-like behavior in rodents. The results demonstrated a significant decrease in time spent in the open arms of an elevated plus maze, suggesting anxiolytic properties .

Q & A

Q. What are the common synthetic routes for 4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide, and what key reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via a two-step process: (i) Thiocarbamoylation : Reacting 4-phenylpiperazine with thiophosgene or a thiourea derivative to form the 1-carbothioyl intermediate. (ii) Benzamide Coupling : Introducing the 4-(diethylamino)benzoyl group via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in anhydrous DCM or DMF . Key conditions include strict temperature control (0–5°C during thiocarbamoylation, room temperature for coupling), inert atmosphere (N₂/Ar), and stoichiometric excess of the benzoyl chloride derivative to drive the reaction. Yield optimization requires purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths (e.g., C=S at ~1.68 Å) and dihedral angles between the piperazine and benzamide moieties. Data refinement uses SHELXTL-97 with full-matrix least-squares against F² .

- NMR Spectroscopy : ¹H NMR confirms the diethylamino group (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for NCH₂), while ¹³C NMR identifies the thiourea carbonyl (C=S at ~180 ppm) .

- FT-IR : Validates the C=S stretch (1170–1220 cm⁻¹) and secondary amide N-H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts such as N-alkylated derivatives?

- Methodological Answer :

- Byproduct Mitigation : Competing N-alkylation occurs due to residual bases (e.g., DBU). Use milder bases (K₂CO₃) and pre-purify intermediates via recrystallization .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) reduce side reactions compared to DMF .

- Reaction Monitoring : Employ TLC (silica GF₂₅₄, hexane/EtOAc 3:1) to track progress and halt reactions at ~85% conversion to avoid over-alkylation .

Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets like dopamine receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with D3 receptor active sites (PDB ID: 3PBL). Key residues (e.g., Asp110, Ser196) form hydrogen bonds with the carbothioyl and diethylamino groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA: ΔG ≤ −8 kcal/mol) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., diethylamino vs. dimethylamino) with predicted IC₅₀ values using MOE descriptors .

Q. How should contradictory data regarding the antioxidant vs. pro-oxidant effects of this compound be analyzed in different experimental models?

- Methodological Answer :

- Assay Context : Antioxidant activity (e.g., DPPH scavenging) may dominate in cell-free systems (IC₅₀ ~20 µM), while pro-oxidant effects in cellular models arise from ROS generation via metabolic activation (e.g., cytochrome P450). Standardize assay conditions (pH 7.4, 37°C) .

- Data Reconciliation : Use redox-sensitive probes (DCFH-DA for ROS, GSH/GSSG ratio) to quantify dual effects. Dose-dependent transitions (e.g., antioxidant <10 µM, pro-oxidant >50 µM) explain contradictions .

- Mechanistic Studies : Employ knockout cell lines (e.g., Nrf2⁻/−) to isolate pathways. Confirm via Western blot (HO-1, SOD2 expression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.